molecular formula C13H12O2 B2503037 2,6-Dimethylnaphthalene-1-carboxylic acid CAS No. 33121-71-0

2,6-Dimethylnaphthalene-1-carboxylic acid

Cat. No.: B2503037
CAS No.: 33121-71-0
M. Wt: 200.237
InChI Key: IWEATXLWFWACOA-UHFFFAOYSA-N
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Description

2,6-Dimethylnaphthalene-1-carboxylic acid is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 2 and 6 positions and a carboxylic acid group at the 1 position. This compound is a white crystalline solid and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylnaphthalene-1-carboxylic acid typically involves the oxidation of 2,6-Dimethylnaphthalene. One common method is the liquid-phase oxidation using Co/Mn/Br catalysts, acetic acid/water as solvents, and air as the oxidant . The reaction conditions, such as temperature and water content, significantly influence the oxidation kinetics.

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of alkylnaphthalenes. This process is highly selective and can be performed in a few steps, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3).

Major Products

    Oxidation: 2,6-Naphthalenedicarboxylic acid.

    Reduction: 2,6-Dimethylnaphthalene-1-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

2,6-Dimethylnaphthalene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylnaphthalene-1-carboxylic acid primarily involves its ability to undergo oxidation and reduction reactions. The compound’s molecular structure allows it to interact with various catalysts and reagents, facilitating these reactions. The free radical chain reaction mechanism is often involved in its oxidation processes, where peroxy-radicals and α-carbon atoms play crucial roles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo selective oxidation to form valuable industrial monomers like 2,6-naphthalenedicarboxylic acid makes it particularly valuable in polymer chemistry .

Properties

IUPAC Name

2,6-dimethylnaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13(14)15/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEATXLWFWACOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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